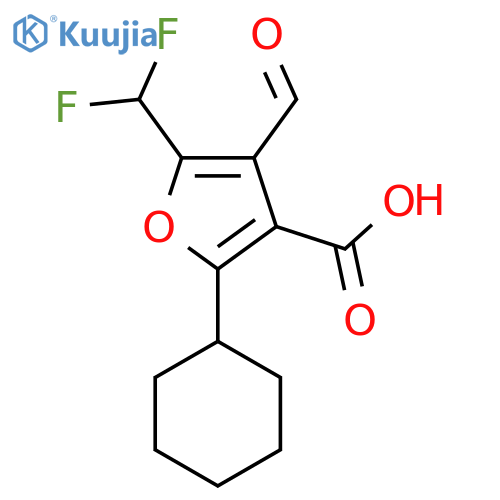

Cas no 2137793-59-8 (2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid)

2137793-59-8 structure

商品名:2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid

2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2137793-59-8

- 2-cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid

- EN300-705349

- 2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid

-

- インチ: 1S/C13H14F2O4/c14-12(15)11-8(6-16)9(13(17)18)10(19-11)7-4-2-1-3-5-7/h6-7,12H,1-5H2,(H,17,18)

- InChIKey: VSKALKDNFGFMHD-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C=O)C(C(=O)O)=C(C2CCCCC2)O1)F

計算された属性

- せいみつぶんしりょう: 272.08601525g/mol

- どういたいしつりょう: 272.08601525g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 342

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-705349-1.0g |

2-cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid |

2137793-59-8 | 1g |

$0.0 | 2023-06-07 |

2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid 関連文献

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

2137793-59-8 (2-Cyclohexyl-5-(difluoromethyl)-4-formylfuran-3-carboxylic acid) 関連製品

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬